

Application Notes and Protocols for the Robust Assay of Sedoheptulose Kinase Activity

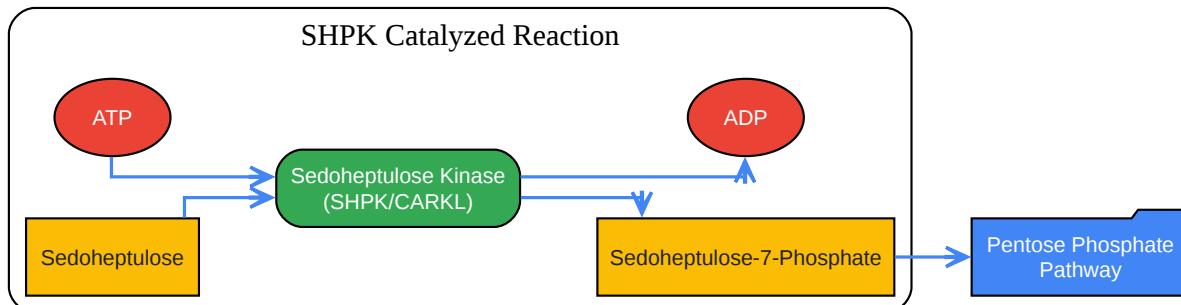
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sedoheptulose
Cat. No.:	B1238255

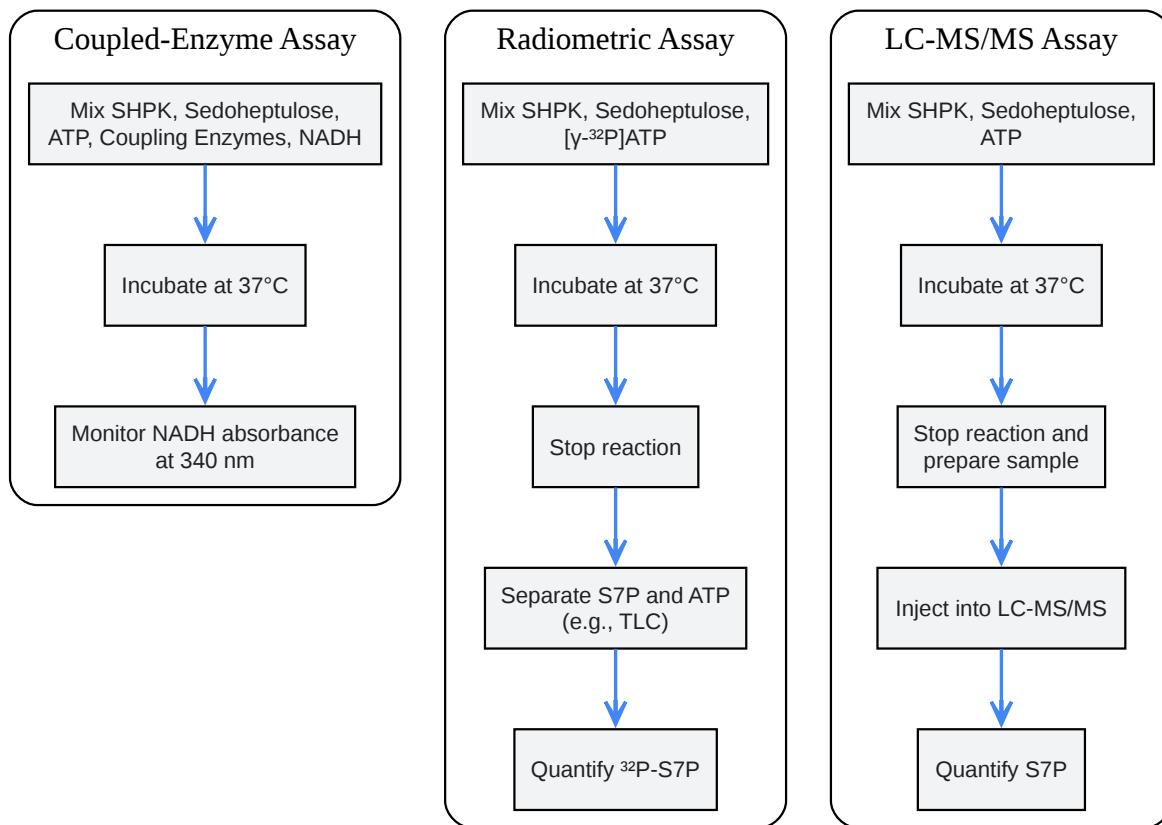
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).^[1] It catalyzes the phosphorylation of **sedoheptulose** to **sedoheptulose-7-phosphate** (S7P), a key intermediate in cellular metabolism.^{[2][3][4][5]} SHPK plays a crucial role in maintaining cellular homeostasis and has been implicated in regulating immune responses, making it an attractive target for drug discovery and development.^[1] A robust and reliable assay for SHPK activity is essential for screening potential inhibitors, understanding its enzymatic mechanism, and elucidating its role in various physiological and pathological processes.

These application notes provide detailed protocols for three distinct methods to measure **sedoheptulose** kinase activity: a continuous spectrophotometric coupled-enzyme assay, a radiometric assay using radiolabeled ATP, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of the reaction product.


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant metabolic pathway and the general workflows for the described assays.

[Click to download full resolution via product page](#)

Sedoheptulose kinase in the pentose phosphate pathway.

[Click to download full resolution via product page](#)

General workflows for SHPK activity assays.

Quantitative Data Summary

The following tables summarize key quantitative data for human **sedoheptulose** kinase.

Table 1: Michaelis-Menten Constants

Substrate	K _m (μM)
Sedoheptulose	134 ± 9
ATP	180 ± 8

Data obtained from ADP accumulation assays.[\[6\]](#)

Table 2: Optimal Reaction Conditions

Parameter	Optimal Value
pH	8.5
Temperature	37°C

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This assay continuously measures SHPK activity by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This method is suitable for kinetic studies and high-throughput screening.

Materials:

- Recombinant human **sedoheptulose** kinase (SHPK)
- **Sedoheptulose**

- Adenosine triphosphate (ATP)
- Phosphoenolpyruvate (PEP)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:
 - Kinase Assay Buffer
 - 1 mM ATP
 - 2 mM PEP
 - 0.2 mM NADH
 - 10 units/mL PK
 - 10 units/mL LDH
 - Variable concentrations of **sedoheptulose** (e.g., 0-1000 μ M for Km determination)
- Enzyme Preparation: Dilute recombinant SHPK to the desired concentration in ice-cold Kinase Assay Buffer.
- Reaction Initiation:

- Add the Reagent Master Mix to each well of the 96-well plate.
- Initiate the reaction by adding the diluted SHPK. The final reaction volume should be 100 μ L.
- For blank controls, add buffer instead of SHPK.
- Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ϵ NADH at 340 nm = 6220 M⁻¹cm⁻¹).
 - Plot the reaction velocity against the **sedoheptulose** concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Radiometric Assay

This "gold standard" assay directly measures the incorporation of radiolabeled phosphate from [γ -³²P]ATP into **sedoheptulose**.[\[12\]](#) It is highly sensitive and provides a direct measure of kinase activity.

Materials:

- Recombinant human SHPK
- **Sedoheptulose**
- ATP
- [γ -³²P]ATP (specific activity ~3000 Ci/mmol)
- Kinase Reaction Buffer: 25 mM HEPES, pH 7.6, 20 mM KCl, 10 mM MgCl₂.[\[12\]](#)
- Thin-Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
- TLC Developing Solvent: Methanol:Chloroform:Water (5:5:1, v/v/v).[\[12\]](#)

- Phosphorimager or scintillation counter

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
 - Kinase Reaction Buffer
 - 10 mM **Sedoheptulose**
 - 10 mM ATP
 - 1 μ Ci [γ -³²P]ATP
 - Recombinant SHPK (e.g., 1 μ g)
 - Make up the final volume to 25 μ L with sterile water.
- Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding 5 μ L of 0.5 M EDTA.
- TLC Separation:
 - Spot 2 μ L of the reaction mixture onto a TLC plate.
 - Allow the spot to air dry completely.
 - Develop the TLC plate in the Developing Solvent until the solvent front is approximately 1 cm from the top of the plate.
 - Air dry the TLC plate.
- Quantification:
 - Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager.
 - Alternatively, scrape the spots corresponding to S7P (which remains at the origin) and unreacted ATP into separate scintillation vials and quantify the radioactivity using a

scintillation counter.

- Calculate the amount of ^{32}P incorporated into **sedoheptulose**-7-phosphate based on the specific activity of the $[\gamma-^{32}\text{P}]\text{ATP}$.

Protocol 3: LC-MS/MS Assay for Sedoheptulose-7-Phosphate Quantification

This method offers high sensitivity and specificity for the direct measurement of the reaction product, **sedoheptulose**-7-phosphate.

Materials:

- Recombinant human SHPK
- **Sedoheptulose**
- ATP
- Kinase Reaction Buffer (as in Protocol 2)
- Quenching Solution: Cold 80% Methanol
- LC-MS/MS system with a triple quadrupole mass spectrometer
- HILIC or ion-pair chromatography column

Procedure:

- Enzymatic Reaction:
 - Set up the kinase reaction as described in the Radiometric Assay (Protocol 2), but without the $[\gamma-^{32}\text{P}]\text{ATP}$.
 - Incubate at 37°C for the desired time.
- Sample Preparation:
 - Stop the reaction by adding 4 volumes of ice-cold 80% methanol.

- Vortex and incubate at -20°C for 30 minutes to precipitate the protein.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Chromatography:
 - Column: HILIC column (e.g., Amide or ZIC-pHILIC)
 - Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0
 - Mobile Phase B: Acetonitrile
 - Gradient: A linear gradient from high organic to high aqueous mobile phase.
 - Mass Spectrometry:
 - Ionization Mode: Negative electrospray ionization (ESI-)
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of **sedoheptulose**-7-phosphate (m/z 289) to a specific product ion (e.g., m/z 97, $[PO_3]^-$).
 - Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal sensitivity.

- Quantification:
 - Generate a standard curve using known concentrations of **sedoheptulose**-7-phosphate.
 - Quantify the amount of S7P in the samples by comparing their peak areas to the standard curve.

Conclusion

The choice of assay for **sedoheptulose** kinase activity will depend on the specific research question, available equipment, and desired throughput. The coupled-enzyme assay is ideal for continuous monitoring and high-throughput screening of inhibitors. The radiometric assay offers high sensitivity and a direct measure of enzymatic activity. The LC-MS/MS method provides the highest specificity and is well-suited for detailed kinetic studies and analysis in complex biological matrices. By following these detailed protocols, researchers can obtain robust and reproducible data on **sedoheptulose** kinase activity, facilitating further investigation into its biological roles and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sedoheptulose kinase bridges the pentose phosphate pathway and immune responses in pathogen-challenged sea cucumber *Apostichopus japonicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hurawalhi.com [hurawalhi.com]
- 3. Recombinant Human Sedoheptulokinase/SHPK Protein (His Tag) - Elabscience® [elabscience.com]
- 4. elabscience.com [elabscience.com]
- 5. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rstoragev2.blob.core.windows.net [rstoragev2.blob.core.windows.net]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate Kinase and Lactate Dehydrogenase Coupled-enzyme Assay | BioRender Science Templates [biorender.com]
- 12. The Sedoheptulose Kinase CARKL Directs Macrophage Polarization through Control of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Robust Assay of Sedoheptulose Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238255#developing-a-robust-assay-for-sedoheptulose-kinase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com